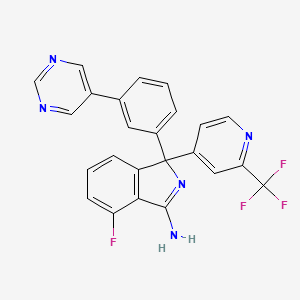

(Rac)-AZD3839

Description

Properties

IUPAC Name |

7-fluoro-3-(3-pyrimidin-5-ylphenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]isoindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15F4N5/c25-19-6-2-5-18-21(19)22(29)33-23(18,17-7-8-32-20(10-17)24(26,27)28)16-4-1-3-14(9-16)15-11-30-13-31-12-15/h1-13H,(H2,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPBADHCKFUMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)(F)F)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15F4N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-AZD3839: A Technical Guide to its Mechanism of Action on BACE1

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of (Rac)-AZD3839, a potent inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease research due to its essential role in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease.[1] AZD3839 was developed as a small-molecule inhibitor intended to reduce Aβ production by directly targeting this rate-limiting enzyme.

Core Mechanism: Inhibition of BACE1-Mediated APP Cleavage

The primary mechanism of action of AZD3839 is the direct inhibition of the enzymatic activity of BACE1. BACE1 is a transmembrane aspartic protease that initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP).[2][3][4] This cleavage occurs at the N-terminus of the Aβ domain, generating a soluble ectodomain fragment (sAPPβ) and a 99-amino acid membrane-bound C-terminal fragment (C99).[3][5] The C99 fragment is subsequently cleaved by the γ-secretase complex to release Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[2][3][5]

AZD3839 acts as a potent inhibitor of this initial cleavage step. By binding to the active site of BACE1, it prevents the enzyme from processing APP, thereby reducing the production of sAPPβ, C99, and consequently, all downstream Aβ peptides.[2]

Quantitative Potency and Selectivity

AZD3839 demonstrates potent inhibition of BACE1 in biochemical and cellular assays. Its selectivity against the homologous protease BACE2 and the related aspartic protease Cathepsin D is a critical aspect of its profile.

Table 1: In Vitro Enzyme Inhibition and Cellular Potency of AZD3839 | Target/Assay | Parameter | Value | Reference | | :--- | :--- | :--- | :--- | | Enzyme Inhibition | | Human BACE1 | Kᵢ | 26.1 nmol/liter |[6] | | Human BACE2 | Kᵢ | 372 nmol/liter |[6] | | Human Cathepsin D | Kᵢ | >25 µmol/liter |[6] | | Cellular Activity | | Aβ40 Reduction (SH-SY5Y cells) | IC₅₀ | 4.8 nmol/liter |[2] | | sAPPβ Reduction (SH-SY5Y cells) | IC₅₀ | 16.7 nmol/liter |[2] |

As shown, AZD3839 is approximately 14-fold more selective for BACE1 over BACE2 and over 1000-fold more selective against Cathepsin D in enzymatic assays.[6][7] This selectivity is crucial for minimizing potential off-target effects, as BACE2 and Cathepsin D have distinct physiological substrates.[2]

Table 2: In Vivo Effects of AZD3839 on Aβ Reduction

| Species | Compartment | Effect | Reference |

|---|---|---|---|

| Mouse (C57BL/6) | Brain Aβ40 | ~50% reduction with 160 µmol/kg oral dose | [6] |

| Guinea Pig | Brain Aβ40 | ~20-60% reduction with 200 µmol/kg oral dose | [6] |

| Guinea Pig | CSF Aβ40 | ~50% reduction at 3h with 200 µmol/kg oral dose | [6] |

| Non-human Primate | CSF Aβ40/Aβ42 | Significant reduction at 4.5h with 5.5 µmol/kg dose |[6] |

Structural Basis of BACE1 Inhibition

X-ray crystallography studies have elucidated the binding mode of AZD3839 within the BACE1 active site. The inhibitor binds in a "flap-open" conformation of the enzyme.[5][8]

Key interactions include:

-

Amidine Group: The core amidine group of AZD3839 forms critical hydrogen bond interactions with the catalytic dyad of aspartate residues, Asp-32 and Asp-228, which is characteristic of aspartic protease inhibitors.[5][6][8]

-

Pyridine (B92270) Nitrogen: A hydrogen bond is formed between the pyridine nitrogen of the inhibitor and the side chain of Trp-76, located near the S2 pocket.[5][6][8]

-

Difluoromethyl Group: This substituent occupies a subpocket and displaces a conserved water molecule, contributing to the binding affinity.[6][8]

Experimental Protocols

The characterization of AZD3839 involved a range of standard and specialized assays to determine its potency, selectivity, and pharmacological effects.

This biochemical assay directly measures the ability of a compound to inhibit the proteolytic activity of recombinant BACE1.

-

Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

-

Protocol Outline:

-

Recombinant human BACE1 enzyme is pre-incubated with varying concentrations of AZD3839 in an appropriate assay buffer (e.g., sodium acetate, pH 4.5).

-

The FRET peptide substrate is added to initiate the enzymatic reaction.

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

Fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the data are used to determine the inhibitory constant (Kᵢ) of AZD3839.[6][7]

-

This cell-based assay assesses the ability of AZD3839 to inhibit BACE1 activity within a cellular context, providing a more physiologically relevant measure of potency.

-

Principle: A human cell line, typically a neuroblastoma line like SH-SY5Y that overexpresses wild-type APP, is treated with the inhibitor.[6] The levels of secreted Aβ40, Aβ42, and sAPPβ in the cell culture medium are then quantified.

-

Protocol Outline:

-

Human SH-SY5Y cells are cultured in multi-well plates.

-

Cells are treated with a range of AZD3839 concentrations for a specified period (e.g., 24 hours).

-

The conditioned medium is collected.

-

Aβ40, Aβ42, and sAPPβ levels in the medium are quantified using specific immunoassays, such as ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assays.

-

Dose-response curves are generated to calculate IC₅₀ values.[2]

-

These studies were conducted in various animal models to confirm that AZD3839 could cross the blood-brain barrier and engage its target in the central nervous system.

-

Principle: Animals (e.g., C57BL/6 mice, guinea pigs) are administered AZD3839 orally.[6] At various time points post-dose, samples of plasma, brain tissue, and cerebrospinal fluid (CSF) are collected and analyzed for Aβ levels.

-

Protocol Outline:

-

Animals are administered a single oral dose of AZD3839 or vehicle.

-

At designated time points (e.g., 0.5, 1.5, 4.5, 8 hours), animals are euthanized.

-

Blood, CSF, and brain tissue are collected.

-

Brain tissue is homogenized.

-

Aβ40 and Aβ42 levels in all matrices are quantified using specific immunoassays.

-

The results are expressed as a percentage reduction compared to the vehicle-treated control group.[6]

-

Clinical Development and Discontinuation

Based on its promising preclinical profile, AZD3839 was advanced into Phase 1 clinical trials.[6] However, the clinical development of AZD3839 was discontinued.[9] This decision was based on observations of dose-related effects on the QTcF interval in healthy volunteers, indicating a potential for cardiac liability likely related to off-target effects on the hERG ion channel.[2][9] More recent analyses of multiple BACE1 inhibitor trials have also raised concerns about cognitive worsening, potentially due to the inhibition of BACE1 cleavage of other necessary physiological substrates.[10][11]

Conclusion

(Rac)-AZD3839 is a potent, small-molecule inhibitor of BACE1 that effectively reduces the production of amyloid-β peptides in both in vitro and in vivo models. Its mechanism of action is centered on the direct competitive inhibition of the BACE1 active site, preventing the initial, rate-limiting step of the amyloidogenic pathway. It binds with high affinity through key interactions with the catalytic aspartate dyad and other residues within the active site cleft. While it demonstrated robust preclinical efficacy, its development was halted due to safety concerns, a fate shared by many BACE1 inhibitors. The comprehensive study of AZD3839 has nonetheless provided valuable insights into the requirements for designing effective and safe BACE1 inhibitors for the treatment of Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 5. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. AZD3839 [openinnovation.astrazeneca.com]

- 10. Exploring the cognitive impact of BACE1 inhibition for Alzheimer’s disease | VJDementia [vjdementia.com]

- 11. BACE1 inhibitors: investigating the mechanisms of cognitive worsening | VJDementia [vjdementia.com]

AZD3839: A Technical Guide to its Discovery and Structure-Based Design

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and structure-based design of AZD3839, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease.[1][2][3] The inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of Alzheimer's disease.[1][2][3]

AZD3839 was identified through a fragment-based screening approach coupled with structure-based drug design.[1][2][3] This approach has proven effective in identifying novel, potent, and selective small molecule inhibitors for challenging drug targets.

Quantitative Data Summary

The following tables summarize the key quantitative data for AZD3839, including its in vitro potency, selectivity, and cellular activity.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | K_i (nmol/liter) |

| Human BACE1 | 26.1 |

| Human BACE2 | 372 |

| Cathepsin D | >25,000 |

Data sourced from Fälting, J., et al. (2012).[1]

Table 2: Cellular Aβ Reduction

| Cell Line | Assay | IC_50 (nmol/liter) |

| Human SH-SY5Y | sAPPβ release | 16.7 |

| Human SH-SY5Y | Aβ40 release | 5.6 |

| Mouse N2A | Aβ40 release | 32.2 |

| Mouse Primary Cortical Neurons | Aβ40 release | 50.9 |

| Guinea Pig Primary Cortical Neurons | Aβ40 release | 24.8 |

Data sourced from Fälting, J., et al. (2012).[1][4]

Key Experimental Protocols

BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay

This biochemical assay was used to determine the in vitro potency of AZD3839 against recombinant human BACE1.[1][2][3]

Principle: The assay utilizes a peptide substrate containing a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.

Protocol:

-

Recombinant human BACE1 (20 nM) is pre-incubated with varying concentrations of AZD3839 for 30 minutes in a sodium acetate (B1210297) buffer (50 mM, pH 4.5) containing 100 mM NaCl, 0.05% BSA, and 0.05% Pluronic F-127.

-

The reaction is initiated by the addition of a FRET peptide substrate.

-

The increase in fluorescence is monitored over time, and the initial reaction rates are calculated.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

SH-SY5Y Cell-Based sAPPβ and Aβ Release Assays

These cellular assays were used to assess the ability of AZD3839 to inhibit BACE1 activity in a more physiologically relevant context.[1][5]

Protocol:

-

Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F-12 medium supplemented with 10% fetal calf serum and 1% non-essential amino acids.

-

Cells are treated with varying concentrations of AZD3839 for 16 hours.

-

The cell culture supernatant is collected, and the levels of secreted sAPPβ and Aβ40 are measured using Meso Scale Discovery (MSD) electrochemiluminescence assays.

-

Cell viability is assessed in parallel using a commercial cytotoxicity kit to ensure that the observed reduction in sAPPβ and Aβ is not due to toxic effects.

-

IC50 values are calculated from the dose-response curves.

Visualizing the Science

BACE1 Signaling Pathway

The following diagram illustrates the role of BACE1 in the amyloidogenic processing of the amyloid precursor protein (APP).

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Fragment-Based Drug Discovery Workflow

The discovery of AZD3839 began with a fragment-based screening campaign to identify small, low-affinity compounds that bind to BACE1.

Caption: Workflow for the fragment-based discovery of AZD3839.

Structure-Based Design Cycle for AZD3839

Once initial fragment hits were identified and their binding modes determined by X-ray crystallography, a structure-based design cycle was initiated to optimize their potency and drug-like properties.

Caption: Iterative cycle of structure-based drug design for AZD3839.

Conclusion

The discovery of AZD3839 exemplifies the power of combining fragment-based screening with structure-based drug design to develop potent and selective inhibitors for challenging therapeutic targets. The comprehensive preclinical characterization of AZD3839 demonstrated its ability to effectively reduce Aβ levels in various in vitro and in vivo models, leading to its progression into Phase 1 clinical trials.[1][2] Although clinical development was later discontinued, the story of AZD3839 provides valuable insights and a robust framework for the ongoing efforts to develop effective disease-modifying therapies for Alzheimer's disease.[6]

References

- 1. Fragment-based discovery of BACE1 inhibitors using functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computer-Aided Drug Design of β-Secretase, γ-Secretase and Anti-Tau Inhibitors for the Discovery of Novel Alzheimer’s Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Preclinical Profile of AZD3839: A BACE1 Inhibitor for Alzheimer's Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3839 is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1][2] Developed through fragment-based screening and structure-based design, this orally active, brain-permeable compound has undergone extensive preclinical characterization to evaluate its potential as a disease-modifying therapy.[1] This guide provides a comprehensive overview of the preclinical data for AZD3839, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.

Mechanism of Action: Targeting the Amyloid Cascade

The central hypothesis in Alzheimer's disease research posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary pathogenic event.[1] Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase.[1][2] AZD3839 is designed to inhibit BACE1, the rate-limiting enzyme in this process, thereby reducing the production of all Aβ species.[1]

dot

References

(Rac)-AZD3839: A Technical Guide for Researchers

(Rac)-AZD3839 is a potent, orally active, and blood-brain barrier-permeable inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] Developed through fragment-based screening and structure-based design, it has been a significant tool in Alzheimer's disease research.[2] Although its clinical development was halted due to observed QT prolongation in Phase I trials, its preclinical profile provides valuable insights into BACE1 inhibition.[3]

This guide offers an in-depth overview of the chemical structure, properties, and experimental protocols related to (Rac)-AZD3839, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(Rac)-AZD3839 is a small molecule inhibitor with the following chemical identity:

-

IUPAC Name: (S)-2-amino-N-(3-(difluoromethyl)-2-methyl-5-(pyrimidin-5-yl)phenyl)-5-phenyl-1,3-oxazole-4-carboxamide

-

SMILES: FC(F)c1cc(cc(c1N)C)c2cncnc2

The table below summarizes the key physicochemical properties of (Rac)-AZD3839.

| Property | Value |

| Molecular Formula | C₂₃H₁₈F₂N₄O₂ |

| Molecular Weight | 432.41 g/mol [4] |

| Appearance | Crystalline solid |

| Solubility | DMSO: 86 mg/mL (199.34 mM)[4] |

| pIC₅₀ - logP | 5.60[5] |

| In Vitro Efflux Ratio | 3.5[5] |

Mechanism of Action and Signaling Pathway

(Rac)-AZD3839 functions as a BACE1 inhibitor. BACE1 is a key aspartic protease in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is a critical step in the formation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. By inhibiting BACE1, AZD3839 effectively reduces the production of Aβ peptides.[2]

The mechanism involves the binding of AZD3839 to the active site of BACE1.[2] Crystallographic studies have shown that the amidine group of the ligand interacts with the catalytic aspartates, Asp-32 and Asp-228.[2][5] The phenyl ring occupies the S1 pocket, and the pyrimidine (B1678525) ring is situated in the S3 pocket.[5] This binding prevents the natural substrate, APP, from accessing the active site, thus inhibiting its cleavage.

Below is a diagram illustrating the simplified signaling pathway of APP processing and the inhibitory action of AZD3839.

Figure 1: Mechanism of action of (Rac)-AZD3839 in the amyloidogenic pathway.

In Vitro and In Vivo Pharmacology

(Rac)-AZD3839 has demonstrated potent and selective inhibition of BACE1 in various preclinical models.

| Assay Type | Species/Cell Line | Endpoint | Result |

| BACE1 Inhibition | Recombinant Human | Kᵢ | 26.1 nmol/liter[2] |

| BACE2 Inhibition | Recombinant Human | Kᵢ | 372 nmol/liter[2] |

| Cathepsin D Inhibition | Human | Kᵢ | >25 µmol/liter[2] |

| sAPPβ Release | Human SH-SY5Y cells | IC₅₀ | Data not specified in search results |

| Aβ40 Release | Guinea Pig Primary Neurons | IC₅₀ | Data not specified in search results |

| Brain Aβ Reduction (in vivo) | Mouse (C57BL/6) | ED₅₀ | Data not specified in search results |

| Brain Aβ Reduction (in vivo) | Guinea Pig | ED₅₀ | Data not specified in search results |

The selectivity for BACE1 over BACE2 is approximately 14-fold, and over 1000-fold against Cathepsin D.[2] In vivo studies in mice, guinea pigs, and non-human primates have shown dose- and time-dependent reductions of Aβ levels in plasma, brain, and cerebrospinal fluid (CSF).[2]

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of (Rac)-AZD3839, based on published literature.[2]

1. BACE1 and BACE2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the enzymatic activity of BACE1 and BACE2.

Figure 2: Workflow for the BACE1/BACE2 TR-FRET assay.

-

Procedure: The soluble portion of recombinant human BACE1 or BACE2 is mixed with the test compound in a reaction buffer (sodium acetate, CHAPS, Triton X-100, EDTA, pH 4.5). After a 10-minute pre-incubation, a fluorescently labeled substrate is added. The reaction proceeds for 6.5 hours at 22°C in the dark and is then stopped by the addition of sodium acetate, pH 9. The product's fluorescence is measured to determine enzyme activity.[2]

2. SH-SY5Y sAPPβ Release Assay

This cell-based assay measures the effect of the compound on the release of soluble amyloid precursor protein β (sAPPβ).

-

Procedure: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. The cells are then incubated with (Rac)-AZD3839 for 16 hours at 37°C in a 5% CO₂ environment. The amount of sAPPβ released into the cell culture medium is quantified using Meso Scale Discovery (MSD) plates.[2] Cell viability can be assessed in parallel using a cytotoxicity kit.[2]

3. Guinea Pig Primary Neuron Aβ40 Release Assay

This assay evaluates the compound's effect on the release of amyloid-β 40 (Aβ40) from primary neurons.

-

Procedure: Primary cortical cells are isolated from fetal guinea pigs. These cells are then treated with (Rac)-AZD3839. The amount of Aβ40 released into the extracellular medium is measured using an ELISA kit.[2]

4. In Vivo Microdialysis for Brain Aβ Levels

This in vivo technique allows for the continuous sampling of unbound drug and biomarkers from the brain's interstitial fluid.

-

Procedure: A microdialysis probe is surgically implanted into the brain of the animal model (e.g., mouse or guinea pig). After a recovery period, the probe is perfused with an artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals before and after the administration of (Rac)-AZD3839. The concentration of Aβ peptides in the dialysate is then determined by sensitive immunoassays.

Conclusion

(Rac)-AZD3839 is a well-characterized BACE1 inhibitor that has played a significant role in advancing our understanding of the amyloidogenic pathway and the potential for BACE1 inhibition as a therapeutic strategy for Alzheimer's disease. While its clinical development was discontinued, the extensive preclinical data and established experimental protocols associated with this compound continue to make it a valuable reference and tool for researchers in the field. The detailed methodologies and pharmacological data presented in this guide provide a solid foundation for its use in further scientific investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AZD3839 [openinnovation.astrazeneca.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

The Pharmacological Profile of AZD3839: A BACE1 Inhibitor Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of AZD3839, a potent and selective inhibitor of Beta-secretase 1 (BACE1), an enzyme pivotal in the amyloidogenic pathway implicated in Alzheimer's disease. This document details the compound's mechanism of action, quantitative potency and selectivity, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization.

Core Pharmacological Data

AZD3839 is a brain-permeable small molecule that acts as an inhibitor of human BACE1.[1] Its development was discontinued (B1498344) due to dose-related QTcF prolongation observed in healthy volunteers.[1]

In Vitro Potency and Selectivity

AZD3839 demonstrates potent inhibition of BACE1 and selectivity against related aspartyl proteases. The key in vitro pharmacological parameters are summarized below.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| BACE1 Ki | 26.1 nmol/liter | Biochemical FRET Assay | Recombinant human BACE1 | [2] |

| BACE2 Ki | 372 nmol/liter | Biochemical FRET Assay | Recombinant human BACE2 | [2] |

| Cathepsin D Ki | >25 µmol/liter | Biochemical FRET Assay | Human Cathepsin D | [2] |

| Aβ40 IC50 | 4.8 nmol/liter | Cell-based Assay | SH-SY5Y cells overexpressing APP695wt | [2][3] |

| sAPPβ IC50 | 16.7 nmol/liter | Cell-based Assay | SH-SY5Y cells | [2][3] |

| Selectivity (BACE1 vs BACE2) | 14-fold | - | - | [2][4][5] |

| Selectivity (BACE1 vs Cathepsin D) | >1000-fold | - | - | [2][3][4][5] |

In Vivo Pharmacodynamics: Aβ Reduction

AZD3839 has shown dose- and time-dependent reduction of amyloid-beta (Aβ) levels in various preclinical models.

| Species | Route of Administration | Dose | Tissue | Aβ Reduction | Reference |

| Mouse (C57BL/6) | Oral | 160 µmol/kg | Brain | ~50% reduction in Aβ40 | [2] |

| Guinea Pig | Oral | 200 µmol/kg | Brain | ~20-60% reduction in Aβ40 | [2] |

| Guinea Pig | Oral | 200 µmol/kg | CSF | ~50% reduction in Aβ40 | [2] |

| Non-human Primate | Intravenous Infusion | 5.5 µmol/kg | CSF | Significant reduction in Aβ40 and Aβ42 | [2] |

Human Pharmacokinetics and Pharmacodynamics

In a study with healthy volunteers, single oral ascending doses of AZD3839 demonstrated a reduction in plasma Aβ levels.

| Parameter | Value | Subject Group | Reference |

| Plasma Aβ40 EC50 | 46 nM | Healthy Volunteers | [6] |

| Plasma Aβ42 EC50 | 59 nM | Healthy Volunteers | [6] |

| Maximum Plasma Aβ Reduction | ~55% | Healthy Volunteers | [6] |

Signaling Pathway and Mechanism of Action

BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the Amyloid Precursor Protein (APP). By inhibiting BACE1, AZD3839 blocks the initial cleavage of APP, thereby reducing the production of Aβ peptides.

Caption: BACE1 cleavage of APP and its inhibition by AZD3839.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of AZD3839.

BACE1 Enzymatic Inhibition Assay (FRET)

This assay quantifies the inhibitory activity of AZD3839 on recombinant human BACE1 enzyme using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Experimental Workflow:

Caption: Workflow for the BACE1 FRET inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human BACE1 enzyme is diluted in assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

A FRET peptide substrate containing a fluorophore and a quencher is prepared in assay buffer.

-

Serial dilutions of AZD3839 are prepared in DMSO and then diluted in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, the BACE1 enzyme solution is pre-incubated with different concentrations of AZD3839 for a specified time (e.g., 15 minutes) at room temperature.

-

The reaction is initiated by adding the BACE1 substrate to each well.

-

-

Detection and Analysis:

-

The fluorescence is measured kinetically or at a fixed endpoint using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm).

-

The rate of substrate cleavage is determined from the increase in fluorescence.

-

The percentage of inhibition for each AZD3839 concentration is calculated relative to a control without inhibitor.

-

The Ki value is determined by fitting the data to an appropriate enzyme inhibition model.

-

Cellular Aβ Production Assay (SH-SY5Y Cells)

This cell-based assay measures the ability of AZD3839 to inhibit the production of Aβ peptides in a human neuroblastoma cell line.

Experimental Workflow:

Caption: Workflow for the cellular Aβ production assay.

Methodology:

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells, often stably transfected to overexpress wild-type APP (APPwt) or a mutant form (APPswe), are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS).

-

-

Treatment:

-

Cells are seeded into multi-well plates and allowed to adhere.

-

The culture medium is replaced with fresh medium containing various concentrations of AZD3839 or vehicle (DMSO).

-

-

Sample Collection and Analysis:

-

After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentrations of Aβ40 and Aβ42 in the supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

-

Data Analysis:

-

The percentage of Aβ reduction for each AZD3839 concentration is calculated relative to the vehicle-treated control.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

In Vivo Aβ Reduction Studies in Mice

These studies assess the efficacy of orally administered AZD3839 in reducing Aβ levels in the brains of mice.

Experimental Workflow:

Caption: Workflow for in vivo Aβ reduction studies in mice.

Methodology:

-

Animal Dosing:

-

C57BL/6 mice are administered a single oral dose of AZD3839 or vehicle.

-

-

Tissue Collection:

-

At various time points after dosing, mice are euthanized, and their brains are rapidly collected.

-

-

Sample Preparation:

-

The brain tissue is homogenized in a suitable buffer containing protease inhibitors.

-

The homogenate is centrifuged to separate soluble and insoluble fractions.

-

-

Aβ Quantification:

-

The levels of Aβ40 and Aβ42 in the brain homogenates are measured using specific ELISAs.

-

-

Data Analysis:

-

The Aβ levels in the AZD3839-treated groups are compared to the vehicle-treated group to determine the percentage of Aβ reduction at each dose and time point.

-

Selectivity Assays (BACE2 and Cathepsin D)

These assays are conducted to determine the selectivity of AZD3839 for BACE1 over other related aspartyl proteases like BACE2 and Cathepsin D. The protocol is similar to the BACE1 FRET assay, with the substitution of the respective enzyme and its specific substrate.

Logical Relationship for Selectivity Determination:

Caption: Logical flow for determining inhibitor selectivity.

Methodology:

-

Enzyme Assays:

-

Individual FRET-based enzymatic assays are performed for human BACE2 and human Cathepsin D using their respective specific substrates.

-

-

Inhibitor Testing:

-

AZD3839 is tested at various concentrations in each assay to determine the Ki values for BACE2 and Cathepsin D.

-

-

Selectivity Calculation:

-

The selectivity ratio is calculated by dividing the Ki value for the off-target enzyme (BACE2 or Cathepsin D) by the Ki value for BACE1. A higher ratio indicates greater selectivity for BACE1.

-

This comprehensive guide provides a detailed overview of the pharmacological properties of AZD3839, intended to support further research and development in the field of Alzheimer's disease therapeutics.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Targeting BACE1-mediated production of amyloid beta improves hippocampal synaptic function in an experimental model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

AZD3839: A Technical Overview of BACE1 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding characteristics of AZD3839, a potent and selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease research due to its essential role in the production of amyloid-β (Aβ) peptides.[1][2] Understanding the binding affinity and kinetics of inhibitors like AZD3839 is critical for evaluating their therapeutic potential. This document synthesizes key data from preclinical studies, outlines experimental methodologies, and visualizes the relevant biological and experimental processes.

Core Signaling Pathway: APP Processing

The proteolytic processing of the amyloid precursor protein (APP) by BACE1 is the initial, rate-limiting step in the amyloidogenic pathway, which leads to the generation of Aβ peptides that can aggregate into neurotoxic plaques in the brain.[2] AZD3839 directly inhibits this first step.

Binding Affinity and Selectivity

AZD3839 demonstrates high potency for BACE1. Its binding affinity has been quantified through various in vitro biochemical and cellular assays. The inhibitor was developed through fragment-based screening and structure-based design.[1][3][4]

Table 1: AZD3839 In Vitro Inhibition Data

| Target/Assay | Parameter | Value | Species | Notes |

| BACE1 (Biochemical FRET Assay) | Ki | 26.1 nM | Human | Measures direct enzyme inhibition.[1][5] |

| BACE2 (Biochemical FRET Assay) | Ki | 372 nM | Human | ~14-fold lower affinity than for BACE1.[1][5] |

| Cathepsin D (Aspartic Protease) | Ki | >25 µM | Not Specified | >1000-fold selectivity over Cathepsin D.[1][5] |

| sAPPβ Release (Cellular Assay) | IC50 | 16.7 nM | Human (SH-SY5Y cells) | Measures inhibition of BACE1 activity in a cellular context.[1][5][6] |

| Aβ40 Reduction (Cellular Assay) | IC50 | 50.9 nM | Mouse (Primary Cortical Neurons) | Potency in a primary neuron model.[1][5] |

| Aβ40 Reduction (Cellular Assay) | IC50 | 32.2 nM | Mouse (N2A cells) | Potency in a neuroblastoma cell line.[1][5] |

| Aβ40 Reduction (Cellular Assay) | IC50 | 24.8 nM | Guinea Pig (Primary Cortical Neurons) | Demonstrates potency across different species.[1][5] |

Binding Kinetics

While detailed on-rate (kₒₙ) and off-rate (kₒff) kinetic parameters for AZD3839 are not extensively published in the reviewed literature, its discovery process involved biophysical techniques like surface plasmon resonance (SPR), which are used to determine such kinetics.[6] For context, another BACE1 inhibitor from the same developer, AZD3293 (Lanabecestat), is noted for having a very slow off-rate from BACE1, a property that can contribute to a longer duration of action.[7] However, these specific kinetic characteristics cannot be directly attributed to AZD3839 without explicit data.

Binding Mode to BACE1

X-ray crystallography studies have resolved the structure of AZD3839 in complex with the BACE1 active site to a resolution of 1.8 Å.[1][5]

-

Conformation: AZD3839 binds to BACE1 while the enzyme is in a "flap-open" conformation.[1][2][5]

-

Key Interactions:

-

The amidine group of AZD3839 forms critical hydrogen bond interactions with the catalytic dyad residues, Asp-32 and Asp-228.[1][5]

-

The pyridine (B92270) nitrogen interacts with Trp-76 via a hydrogen bond.[1][2][5]

-

A difluoromethyl substituent displaces a conserved water molecule, creating interactions with Ser-35 and Asn-37.[1][5]

-

The phenyl ring settles into the S1 subpocket, while the pyrimidine (B1678525) ring projects toward the S3 pocket.[2]

-

Experimental Protocols

The characterization of AZD3839's binding and inhibitory activity involved several key experimental methodologies.

Biochemical BACE1 Inhibition Assay (FRET)

This assay directly measures the enzymatic activity of recombinant human BACE1 on a synthetic peptide substrate.

-

Principle: A quenched fluorogenic substrate based on the "Swedish mutation" APP sequence is used. When cleaved by BACE1, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.

-

Methodology:

-

Recombinant human BACE1 enzyme solution is pre-incubated with varying concentrations of AZD3839 for a set period (e.g., 15 minutes) at 37°C.[8]

-

The BACE1 substrate is added to initiate the enzymatic reaction.[8]

-

The reaction proceeds for a defined time (e.g., 2 hours) at 37°C.[8]

-

Fluorescence is measured using a microplate reader.

-

The concentration-dependent inhibition data is used to calculate the Ki value.[1][3]

-

Cellular Aβ and sAPPβ Release Assays

These assays assess the ability of AZD3839 to inhibit BACE1 activity within a more physiologically relevant cellular environment.

-

Principle: Cultured cells (e.g., human SH-SY5Y neuroblastoma, mouse N2A, or primary neurons) that endogenously or through overexpression produce APP are treated with the inhibitor. The amount of Aβ and sAPPβ released into the cell culture medium is then quantified.[1][3]

-

Methodology:

-

Cells are cultured in appropriate plates.

-

The culture medium is replaced with fresh medium containing various concentrations of AZD3839 (typically with a final DMSO concentration of 1% or less).

-

Cells are incubated for a specified period to allow for APP processing and Aβ/sAPPβ secretion.

-

The culture medium is collected, and the levels of secreted Aβ40, Aβ42, and sAPPβ are quantified using methods such as ELISA or Meso Scale Discovery (MSD) immunoassays.

-

The concentration-response data is plotted to determine the IC50 values.[1]

-

Protein X-ray Crystallography

This technique was used to determine the three-dimensional structure of AZD3839 bound to the BACE1 enzyme.

-

Methodology:

-

The BACE1 protein is expressed and purified.

-

Crystals of the BACE1 protein are grown.

-

AZD3839 is introduced into the crystals, typically by soaking.[1][5]

-

The co-crystals are exposed to an X-ray beam, and the resulting diffraction pattern is collected.

-

The diffraction data is processed to generate an electron density map, from which the atomic coordinates of the protein-inhibitor complex are determined and refined.[1]

-

References

- 1. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of AZD3839, a potent and selective BACE1 inhibitor clinical candidate for the treatment of Alzheimer disease. [publications-affiliated.scilifelab.se]

- 5. researchgate.net [researchgate.net]

- 6. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Selectivity Profile of AZD3839 Against BACE2 and Cathepsin D: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro selectivity of AZD3839, a potent inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed quantitative data, experimental methodologies, and visual representations of the scientific principles and processes involved.

Executive Summary

AZD3839 is a brain-permeable small molecule that has demonstrated significant inhibitory activity against BACE1.[1] A critical aspect of its preclinical characterization is its selectivity against related aspartyl proteases, particularly BACE2 and the lysosomal protease cathepsin D, to minimize potential off-target effects. This guide summarizes the key findings from in vitro studies that have established the selectivity profile of AZD3839.

Quantitative Selectivity Data

The inhibitory potency of AZD3839 against human BACE1, BACE2, and cathepsin D was determined using enzymatic assays. The data, presented in terms of the inhibition constant (Kᵢ), clearly demonstrates a high degree of selectivity for BACE1.

| Target Enzyme | Inhibition Constant (Kᵢ) | Selectivity Fold (vs. BACE1) | Reference |

| Human BACE1 | 26.1 nmol/L | - | [2] |

| Human BACE2 | 372 nmol/L | 14-fold | [2] |

| Cathepsin D | >25 µmol/L | >960-fold | [1][2] |

Note: A higher Kᵢ value indicates lower potency. The selectivity fold is calculated by dividing the Kᵢ of the off-target enzyme by the Kᵢ of BACE1.

In cellular assays using SH-SY5Y cells overexpressing wild-type amyloid precursor protein (APP), AZD3839 demonstrated a concentration-dependent reduction of amyloid-beta 40 (Aβ40) levels with an IC₅₀ of 4.8 nmol/L.[2][3]

Experimental Protocols

The determination of the inhibitory activity of AZD3839 was primarily conducted using a biochemical Fluorescence Resonance Energy Transfer (FRET) assay.[2][4] This method provides a sensitive and efficient means for screening potential BACE1 inhibitors.[5]

BACE1/BACE2 FRET Inhibition Assay

Objective: To quantify the inhibitory potency (Kᵢ) of AZD3839 against recombinant human BACE1 and BACE2.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore via FRET. Upon cleavage of the peptide by the enzyme (BACE1 or BACE2), the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is proportional to enzyme activity.

Materials:

-

Recombinant human BACE1 or BACE2 enzyme

-

FRET peptide substrate (e.g., based on the 10-amino acid Swedish mutation APP sequence)[2]

-

AZD3839 (test compound)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: A stock solution of AZD3839 is prepared in DMSO and then serially diluted in assay buffer to create a range of test concentrations.

-

Enzyme and Inhibitor Pre-incubation: A defined amount of the BACE1 or BACE2 enzyme solution is added to the wells of the microplate, followed by the addition of the diluted AZD3839 or vehicle control. The plate is then incubated for a specified period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[6]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the FRET peptide substrate to each well.

-

Signal Detection: The fluorescence intensity is monitored kinetically using a plate reader with appropriate excitation and emission wavelengths for the specific fluorophore-quencher pair.[8]

-

Data Analysis: The rate of substrate cleavage is determined from the linear phase of the fluorescence increase over time. The percentage of inhibition at each AZD3839 concentration is calculated relative to the vehicle control. The Kᵢ value is then determined by fitting the concentration-response data to an appropriate enzyme inhibition model.

Visualized Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for determining AZD3839 inhibitory constant (Ki).

Caption: Simplified APP processing pathways showing the target of AZD3839.

Conclusion

The in vitro data robustly supports that AZD3839 is a potent and highly selective inhibitor of BACE1. Its 14-fold selectivity over the closely related homolog BACE2 and greater than 960-fold selectivity over the lysosomal aspartyl protease cathepsin D are critical attributes for a therapeutic candidate, suggesting a lower potential for mechanism-based off-target effects. The use of standardized and reproducible FRET-based assays provides confidence in these quantitative findings, which have been foundational to the further development of this compound.

References

- 1. AZD3839 [openinnovation.astrazeneca.com]

- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

Synthesis and purification of (S)-AZD3839

An In-depth Technical Guide to the Synthesis and Purification of (S)-AZD3839

Introduction

(S)-AZD3839, also known as (S)-32, is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[1] As a key enzyme in the amyloidogenic pathway, BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) peptides.[2] The accumulation of these peptides in the brain is a pathological hallmark of Alzheimer's disease. AZD3839, a brain-permeable small molecule, has demonstrated the ability to reduce Aβ levels in several preclinical models, positioning it as a significant compound in neuroscience research.[1][2] This guide provides a detailed overview of its mechanism of action, synthesis, and purification for researchers and drug development professionals.

Mechanism of Action: The BACE1 Signaling Pathway

AZD3839 exerts its effect by inhibiting BACE1, which disrupts the amyloidogenic processing of APP. In this pathway, BACE1 first cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase, releasing the neurotoxic Aβ peptides (primarily Aβ40 and Aβ42). By blocking the initial cleavage by BACE1, AZD3839 effectively reduces the production of all downstream Aβ species.[2]

Quantitative Biological Data

The biological activity of AZD3839 has been characterized in various biochemical and cellular assays. The data highlights its potency and selectivity for BACE1.

Table 1: In Vitro Enzyme Inhibition Profile of AZD3839

| Enzyme Target | Inhibition Constant (Ki) | Selectivity vs. BACE1 |

|---|---|---|

| Human BACE1 | 26.1 nM[2] | - |

| Human BACE2 | 372 nM[2] | 14-fold[2] |

| Cathepsin D | >25 µM[2] | >1000-fold[2] |

Table 2: Cellular Activity of AZD3839

| Cell Line / Assay | Endpoint | IC50 Value |

|---|---|---|

| SH-SY5Y (human neuroblastoma) | Aβ40 Release | 4.8 nM[3] |

| SH-SY5Y (human neuroblastoma) | sAPPβ Release | 16.7 nM[3] |

| Mouse Primary Cortical Neurons | Aβ40 Release | 50.9 nM[3] |

| N2A (mouse neuroblastoma) | Aβ40 Release | 32.2 nM[3] |

| Guinea Pig Primary Cortical Neurons | Aβ40 Release | 24.8 nM[3] |

Synthesis of (S)-AZD3839

The synthesis of (S)-AZD3839 involves a multi-step process culminating in a chiral separation to isolate the desired (S)-enantiomer. The key steps include the formation of a core heterocyclic structure followed by coupling reactions and final purification. The following workflow outlines the general synthetic strategy.

Experimental Protocol: Key Synthetic Steps

The synthesis described is based on procedures outlined for analogous BACE1 inhibitors.[4] The specific synthesis of the alkyne intermediate is a crucial phase.

1. Synthesis of Alkyne Intermediate (Analogous to (R)-19)

-

Reaction: A Sonogashira coupling reaction is performed. For example, a suitable bromo-substituted aromatic precursor is reacted with an alkyne, such as ethynylcyclopropane.

-

Reagents and Conditions: The reaction typically employs a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride, a copper(I) iodide co-catalyst, and a base such as triethylamine (B128534) (Et3N) in a solvent like 2-methyltetrahydrofuran. The mixture is heated, for instance, at 60 °C, until the reaction is complete as monitored by an appropriate technique (e.g., TLC or LC-MS).[4]

-

Work-up: Upon completion, the reaction mixture is cooled, filtered, and concentrated under reduced pressure. The crude product is then purified using standard column chromatography.

2. Formation of Racemic AZD3839 Precursor

-

Reaction: The alkyne intermediate undergoes lithiation followed by a reaction with an appropriate electrophile, such as 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one.

-

Reagents and Conditions: The alkyne is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -25 °C). n-Butyllithium (n-BuLi) is added dropwise, followed by an activating agent like butylmagnesium chloride. The bromopyridinone derivative, dissolved in THF, is then added to the reaction mixture. The reaction is stirred at low temperature and then allowed to warm to room temperature.[4]

-

Work-up: The reaction is quenched with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution). The organic layer is separated, washed, dried, and concentrated to yield the crude racemic product.

Purification of (S)-AZD3839

The final and most critical step is the enantioselective purification to isolate the biologically active (S)-enantiomer from the racemic mixture. This is achieved using preparative supercritical fluid chromatography (SFC) with a chiral stationary phase.

Experimental Protocol: Chiral Separation

-

Instrumentation: A preparative SFC system equipped with a chiral column is used.

-

Column: Chiralpak AD column (e.g., 21.2 × 250 mm).[4]

-

Mobile Phase: Two primary mobile phase systems have been reported:

-

A mixture of isopropanol (B130326) (IPA) containing 0.1% diethylamine (B46881) (DEA) and n-heptane, in a ratio of 10:90.[4]

-

A mixture of isopropanol (IPA) containing 0.1% DEA and carbon dioxide (CO2), in a ratio of 15:85.[4]

-

-

Procedure:

-

The crude racemic mixture is dissolved in a suitable solvent compatible with the mobile phase.

-

The solution is injected onto the Chiralpak AD column.

-

The enantiomers are separated under the specified isocratic mobile phase conditions.

-

The fractions corresponding to the two separate enantiomer peaks are collected.

-

The fractions containing the desired (S)-enantiomer are pooled and the solvent is removed under reduced pressure to yield the purified product.

-

-

Analysis: The enantiomeric excess (e.e.) of the purified product should be determined using an analytical chiral HPLC or SFC method to confirm its purity.

References

- 1. AZD3839 [openinnovation.astrazeneca.com]

- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Blood-Brain Barrier Permeability of (Rac)-AZD3839: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability and central nervous system (CNS) distribution of (Rac)-AZD3839, a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Developed for researchers, scientists, and drug development professionals, this document details the key quantitative data, experimental methodologies, and relevant biological pathways associated with AZD3839's ability to penetrate the CNS.

Quantitative Data on Blood-Brain Barrier Permeability and Distribution

The BBB permeability of (Rac)-AZD3839 has been assessed in various preclinical models. The key quantitative parameters are summarized below, demonstrating its capacity to access the CNS.

Table 1: In Vitro Permeability and Protein Binding of (Rac)-AZD3839

| Parameter | Species/System | Value | Reference |

| Apparent Permeability (Papp) | Caco-2 cells (A-B) at pH 6.5 | 10 x 10-6 cm/s | [1] |

| Unbound Fraction in Plasma | Mouse | 3.2 ± 0.2% | [2] |

| Guinea Pig | 20 ± 1.1% | [2] | |

| Monkey | 6.9 ± 0.8% | [2] | |

| Unbound Fraction in Brain Tissue | Not Specified | 7.9% | [2] |

Table 2: In Vivo Brain Penetration of (Rac)-AZD3839 in Preclinical Species

| Parameter | Species | Value | Reference |

| Free Brain/Plasma Ratio | C57BL/6 Mouse | 0.7 | [2] |

| Guinea Pig | 0.3 | [2] | |

| Free CSF/Plasma Ratio | Guinea Pig | 0.7 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the BBB permeability of (Rac)-AZD3839.

In Vitro Caco-2 Permeability Assay

The Caco-2 permeability assay is a standard in vitro method to predict intestinal absorption and BBB penetration of drug candidates.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts at a density of 6 x 104 cells/cm2 and cultured for 21-25 days in a suitable medium to allow for differentiation into a polarized monolayer with tight junctions.

-

Monolayer Integrity: Before the experiment, the integrity of the Caco-2 monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values greater than 200 Ω·cm2 are typically used.

-

Transport Experiment (Bidirectional):

-

The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

For apical-to-basolateral (A-B) transport, the test compound (AZD3839) is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber.

-

For basolateral-to-apical (B-A) transport, the compound is added to the basolateral chamber, and fresh buffer is added to the apical chamber.

-

The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, samples are collected from both chambers.

-

-

Quantification and Data Analysis: The concentration of AZD3839 in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound. The efflux ratio (Papp B-A / Papp A-B) is calculated to assess active transport.

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to cross the BBB.

-

Materials: 96-well equilibrium dialysis apparatus, dialysis membrane with a suitable molecular weight cutoff (e.g., 12-14 kDa), plasma from the species of interest (mouse, guinea pig, monkey), and phosphate-buffered saline (PBS).

-

Procedure:

-

AZD3839 is added to plasma to a final concentration (e.g., 10 µM).

-

The plasma containing AZD3839 is loaded into one chamber of the dialysis unit, and PBS is loaded into the other chamber.

-

The unit is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 18 hours).

-

After incubation, aliquots are taken from both the plasma and buffer chambers.

-

-

Analysis: The concentrations of AZD3839 in the plasma and buffer aliquots are determined by LC-MS/MS. The unbound fraction (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Brain Tissue Binding Assay

This assay measures the extent of a drug's binding to brain tissue components, which affects its free concentration in the brain.

-

Homogenate Preparation: Brain tissue from the relevant species is homogenized in a buffer (e.g., Ringer's solution) to a specific concentration (e.g., 1:2 w/v).

-

Equilibrium Dialysis:

-

The brain homogenate is spiked with AZD3839.

-

The spiked homogenate is placed in one chamber of an equilibrium dialysis device, and buffer is placed in the other.

-

The device is incubated at 37°C with shaking until equilibrium is reached.

-

-

Quantification: The concentration of AZD3839 in the homogenate and buffer chambers is measured by LC-MS/MS. The fraction unbound in brain (fu,brain) is calculated considering the dilution of the brain tissue in the homogenate.

In Vivo Assessment of Brain Penetration in Rodents

These studies directly measure the concentration of AZD3839 in the plasma, cerebrospinal fluid (CSF), and brain of living animals.

-

Animal Models: C57BL/6 mice and Dunkin-Hartley guinea pigs are used.

-

Dosing: AZD3839 is administered orally. While the specific vehicle is not detailed in the primary literature, a common vehicle for oral dosing in preclinical studies is a suspension in 0.5% methylcellulose.

-

Sample Collection: At various time points after dosing, animals are anesthetized.

-

Blood is collected via cardiac puncture and processed to obtain plasma.

-

CSF is collected from the cisterna magna.

-

Brains are perfused with saline to remove blood, then harvested and homogenized.

-

-

Bioanalysis: The concentrations of AZD3839 in plasma, CSF, and brain homogenate are quantified using a validated LC-MS/MS method.

-

Data Analysis: The total concentrations are used to calculate the free (unbound) concentrations by correcting for plasma protein binding and brain tissue binding. The free brain/plasma ratio is then determined.

Signaling Pathways and Experimental Workflows

Visual representations of the biological context and experimental processes are provided below using Graphviz.

BACE1 and Amyloid Precursor Protein (APP) Processing

AZD3839 is a BACE1 inhibitor. BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Caption: Amyloidogenic and non-amyloidogenic processing of APP and the inhibitory action of AZD3839 on BACE1.

Experimental Workflow for In Vivo BBB Permeability Assessment

The following diagram illustrates the key steps involved in determining the brain penetration of AZD3839 in a rodent model.

Caption: Workflow for assessing the in vivo blood-brain barrier permeability of (Rac)-AZD3839 in preclinical models.

References

Pharmacokinetics and pharmacodynamics of AZD3839 in preclinical models

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of AZD3839

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for AZD3839, a potent and selective inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1). Developed as a potential disease-modifying therapy for Alzheimer's disease, AZD3839's mechanism of action, pharmacokinetics (PK), and pharmacodynamics (PD) have been extensively characterized in a variety of preclinical models.

Mechanism of Action

AZD3839 is a small molecule, orally administered, and central nervous system (CNS) penetrant drug.[1] Its primary target is BACE1, a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[2] By inhibiting BACE1, AZD3839 aims to reduce the production of amyloid-beta (Aβ) peptides, which are believed to be central to the pathogenesis of Alzheimer's disease.[3]

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway, initiated by α-secretase, and the amyloidogenic pathway, initiated by BACE1.[2] Inhibition of BACE1 by AZD3839 shifts APP processing away from the amyloidogenic pathway, thereby decreasing the formation of Aβ peptides, specifically Aβ40 and Aβ42.[1][4]

Pharmacodynamics

The pharmacodynamic profile of AZD3839 has been established through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

AZD3839 is a potent inhibitor of human BACE1.[4] Its selectivity was evaluated against the closely related aspartyl protease BACE2 and the lysosomal protease Cathepsin D. The compound demonstrated a 14-fold selectivity for BACE1 over BACE2 and over 1000-fold selectivity against Cathepsin D.[4][5]

Table 1: In Vitro Inhibitory Potency and Selectivity of AZD3839

| Target Enzyme | Ki (nmol/liter) | Selectivity vs. BACE1 |

| Human BACE1 | 26.1 | - |

| Human BACE2 | 372 | 14-fold |

| Cathepsin D | >25,000 | >960-fold |

| Data sourced from Jeppsson F, et al. (2012).[4] |

AZD3839 also demonstrated concentration-dependent inhibition of Aβ and soluble APPβ (sAPPβ) release in various cell lines, including human SH-SY5Y and mouse N2A cells, as well as in primary cortical neurons from mice and guinea pigs.[4][5]

In Vivo Pharmacodynamics in Preclinical Models

Preclinical studies in mice, guinea pigs, and non-human primates have shown that AZD3839 produces a dose- and time-dependent reduction of Aβ levels in the plasma, brain, and cerebrospinal fluid (CSF).[4][5]

-

Mouse (C57BL/6): Following oral administration, AZD3839 led to a significant, dose-dependent reduction in both plasma and brain Aβ levels.[4] For instance, a dose of 160 μmol/kg resulted in a brain Aβ40 reduction of approximately 50% that was sustained for several hours.[4]

-

Guinea Pig: Similar to mice, guinea pigs treated with AZD3839 showed a dose- and time-dependent decrease in Aβ40 and Aβ42 in the brain, CSF, and plasma.[5] The effects observed in the brain and CSF were comparable in terms of timing and magnitude.[5]

-

Non-human Primate (Cynomolgus Monkey): A single intravenous infusion of AZD3839 resulted in a dose-dependent reduction of Aβ40, Aβ42, and sAPPβ in the CSF.[4]

Interestingly, in most preclinical models, the maximal inhibition of Aβ40 was observed to be around 60-70%.[1]

Pharmacokinetics

AZD3839 exhibits favorable pharmacokinetic properties that support its potential as a CNS therapeutic agent.

CNS Penetration

A critical attribute for a BACE1 inhibitor is its ability to cross the blood-brain barrier. AZD3839 is brain-permeable and demonstrates a consistent distribution into the CNS across preclinical species.[1][4]

Table 2: Free Brain/Plasma and CSF/Plasma Ratios of AZD3839

| Species | Free Brain/Plasma Ratio | Free CSF/Plasma Ratio |

| Mouse (C57BL/6) | 0.7 | Not Reported |

| Guinea Pig | 0.3 | 0.7 |

| Data sourced from Jeppsson F, et al. (2012).[4] |

These constant free drug ratios over time and across different concentrations indicate stable and predictable CNS exposure.[4]

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

A PK/PD analysis was conducted to quantify the relationship between AZD3839 plasma concentrations and the reduction of Aβ40 in plasma, CSF, and brain in mice and guinea pigs.[4] The data was best described by a turnover model where AZD3839 inhibits the zero-order production rate of Aβ with a sigmoidal Emax relationship.[4] This modeling demonstrated a strong correlation between the in vitro potency of AZD3839 in primary cortical neurons and its in vivo effects on the brain, supporting the translational potential of these preclinical findings.[4][5]

Experimental Protocols

Detailed methodologies were crucial for the preclinical assessment of AZD3839.

In Vitro BACE1 Inhibition Assay

-

Method: A Fluorescence Resonance Energy Transfer (FRET) assay was utilized.[4][5]

-

Protocol: Recombinant human BACE1 enzyme was incubated with a synthetic peptide substrate containing a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence. The inhibitory potency (Ki) of AZD3839 was determined by measuring the reduction in fluorescence in a concentration-dependent manner.[4]

Cellular Aβ and sAPPβ Release Assays

-

Cell Lines: Human SH-SY5Y neuroblastoma cells (wild-type or modified), mouse N2A cells, and primary cortical neurons from mice and guinea pigs were used.[5]

-

Protocol: Cells were cultured and treated with varying concentrations of AZD3839. After a specified incubation period, the cell culture medium was collected. The levels of secreted Aβ40, Aβ42, and sAPPβ were quantified using specific immunoassays, such as ELISA or Meso Scale Discovery (MSD) technology.

In Vivo Animal Studies

-

Animal Models: Wild-type animals were primarily used, including C57BL/6 mice, guinea pigs, and cynomolgus monkeys.[4]

-

Administration: AZD3839 was typically administered orally for PK and PD studies in mice and guinea pigs, and via intravenous infusion in non-human primates.[4]

-

Sample Collection: At various time points post-dose, blood was collected to obtain plasma. Animals were then euthanized for the collection of brain tissue. In studies involving guinea pigs and non-human primates, cerebrospinal fluid (CSF) was also collected.[4]

-

Bioanalysis: Drug concentrations in plasma, brain homogenates, and CSF were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Aβ and sAPPβ levels in these matrices were measured using specific immunoassays.

Conclusion

The preclinical data for AZD3839 comprehensively characterize it as a potent, selective, and orally bioavailable BACE1 inhibitor with excellent CNS penetration. It effectively reduces Aβ levels in the brain, CSF, and plasma across multiple species in a dose-dependent manner. The strong correlation between in vitro potency and in vivo efficacy, supported by robust PK/PD modeling, provided a solid foundation for its advancement into clinical trials.[4][5] Although clinical development was later discontinued, the preclinical evaluation of AZD3839 serves as a valuable case study in the development of BACE1 inhibitors for Alzheimer's disease.

References

- 1. AZD3839 [openinnovation.astrazeneca.com]

- 2. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Crystal Structure of AZD3839 in the BACE1 Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of AZD3839, a potent and selective inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key target in the development of therapeutics for Alzheimer's disease. This document details the molecular interactions, quantitative binding data, and the experimental protocols utilized in the structure determination.

Introduction

BACE1 is an aspartic protease that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides that are central to the pathology of Alzheimer's disease.[1][2][3] The development of effective BACE1 inhibitors is a primary strategy for reducing Aβ levels in the brain.[4] AZD3839 is a clinical candidate that has demonstrated potent inhibition of BACE1 and significant reduction of Aβ levels in preclinical studies.[2] Understanding the precise binding mechanism of AZD3839 within the BACE1 active site is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

Crystallographic Structure of AZD3839 in Complex with BACE1

The crystal structure of AZD3839 bound to the active site of BACE1 was determined at a resolution of 1.8 Å and is deposited in the Protein Data Bank (PDB) with the accession code 4B05 .[1][2][3][5][6] The inhibitor binds in a "flap-open" conformation of the enzyme.[1][2][7]

Key Molecular Interactions

The binding of AZD3839 to the BACE1 active site is characterized by a network of specific hydrogen bonds and hydrophobic interactions:

-

Interaction with Catalytic Dyad: The amidine group of AZD3839 forms crucial hydrogen bonds with the catalytic aspartate residues, Asp32 and Asp228, which is a hallmark of aspartic protease inhibitors.[1][2]

-

S1 Subsite: The phenyl ring of the inhibitor occupies the S1 subpocket.[7]

-

S2' Subpocket: The substituted pyridine (B92270) ring of AZD3839 fits into the S2' subpocket, where the pyridine nitrogen establishes a key hydrogen bond with the side chain of Trp76.[1][2][7]

-

Displacement of Water Molecule: The difluoromethyl group on the pyridine ring displaces a conserved water molecule that typically coordinates with Ser35 and Asn37.[1][2]

-

S3 Subsite: The pyrimidine (B1678525) ring of AZD3839 is oriented towards the S3 pocket.[7]

These interactions collectively contribute to the high affinity and selectivity of AZD3839 for BACE1.

Quantitative Data

The following tables summarize the key quantitative data associated with the interaction of AZD3839 with BACE1.

Table 1: Crystallographic Data for BACE1 in complex with AZD3839

| Parameter | Value | Reference |

| PDB ID | 4B05 | [1][3][5] |

| Resolution | 1.80 Å | [1][2][3][6] |

| Space Group | P212121 | [2][3] |

| R-Value Work | 0.178 | [6] |

| R-Value Free | 0.215 | [6] |

Table 2: In Vitro Binding Affinity and Potency of AZD3839

| Parameter | Species | Value | Reference |

| Ki (BACE1) | Human | 26.1 nM | [1][2] |

| Ki (BACE2) | Human | 372 nM | [1][2] |

| Ki (Cathepsin D) | Human | >25 µM | [1][2] |

| IC50 (Aβ40 reduction) | Human SH-SY5Y cells | 4.8 nM | [1][2][4] |

| IC50 (sAPPβ reduction) | Human SH-SY5Y cells | 16.7 nM | [4] |

| IC50 (Aβ40 reduction) | Mouse N2A cells | 32.2 nM | [1] |

| IC50 (Aβ40 reduction) | Mouse primary cortical neurons | 50.9 nM | [1] |

| IC50 (Aβ40 reduction) | Guinea pig primary cortical neurons | 24.8 nM | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the determination of the BACE1-AZD3839 crystal structure and its biochemical characterization.

Protein Expression and Purification

The expression and purification of the BACE1 protein for structural studies were conducted as previously described by Patel et al.[2]

Crystallization

AZD3839 was introduced into the BACE1 crystals through a soaking method.[1][2] The general crystallization procedure for BACE1 has been previously described by Swahn et al.[2] A common method for apo BACE1 crystallization involves the sitting-drop vapor diffusion technique.[8] Equal volumes of the protein solution and a mother liquor are mixed and equilibrated against a larger volume of the mother liquor.[8] The mother liquor for apo BACE1 typically contains polyethylene (B3416737) glycol (PEG) 5000 monomethyl ether, ammonium (B1175870) iodide, and sodium citrate (B86180) at a specific pH.[8]

X-ray Data Collection and Processing

Crystallographic data for the BACE1-AZD3839 complex were collected using a Rigaku FR-E generator equipped with a MarMosaic 225-mm high-speed CCD detector.[2][3] The collected data were processed using the software MOSFLM and SCALA.[2][3]

In Vitro Enzyme Inhibition Assay (FRET)

The inhibitory potency of AZD3839 against BACE1 and other aspartic proteases was determined using a fluorescence resonance energy transfer (FRET) assay.[2][3] This assay measures the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the enzyme, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The concentration-dependent inhibition of this activity by AZD3839 allows for the determination of its Ki value.[2]

Cellular Aβ Reduction Assay

The potency of AZD3839 in a cellular context was assessed by measuring the reduction of Aβ40 levels in the conditioned media of various cell lines, including human SH-SY5Y cells, mouse N2A cells, and primary cortical neurons from mice and guinea pigs.[1][2][4] These cells, some of which overexpress the amyloid precursor protein (APP), were treated with varying concentrations of AZD3839.[1] The levels of secreted Aβ40 were then quantified to determine the IC50 value of the compound.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for structure determination and the key interactions within the BACE1 active site.

Caption: Experimental workflow for determining the crystal structure of BACE1 with AZD3839.

Caption: Key molecular interactions between AZD3839 and the BACE1 active site.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wwPDB: pdb_00004b05 [wwpdb.org]

- 6. rcsb.org [rcsb.org]

- 7. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BACE1 Inhibition in Alzheimer's Disease Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to AD pathogenesis. Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to Aβ generation.[1][2] Consequently, inhibiting BACE1 has been a major therapeutic strategy to reduce Aβ production and slow disease progression.[3][4] Despite demonstrating robust Aβ reduction in preclinical and clinical studies, BACE1 inhibitors have universally failed in Phase III trials due to a lack of cognitive efficacy and the emergence of significant adverse effects.[5][6][7] This guide provides an in-depth technical overview of the role of BACE1, the outcomes of key clinical trials, detailed experimental protocols, and the future outlook for this therapeutic target.

The Role of BACE1 in APP Processing

The processing of APP can occur via two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-Amyloidogenic Pathway: In this pathway, APP is cleaved by α-secretase within the Aβ domain. This cleavage produces a soluble ectodomain, sAPPα, and a membrane-bound C-terminal fragment, C83. Subsequent cleavage of C83 by γ-secretase releases the non-toxic p3 peptide. This pathway precludes the formation of Aβ.[1]

-